

Spectroscopic Profile of 12-Aminododecane-1-thiol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 12-Aminododecane-1-thiol

Cat. No.: B15418220

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the request for a comprehensive technical guide on the spectroscopic data (NMR, IR, Mass Spectrometry) of **12-Aminododecane-1-thiol**. Following an extensive search of publicly available databases and scientific literature, it has been determined that detailed experimental spectroscopic data for this specific bifunctional molecule is not readily available.

To provide valuable comparative data for researchers working with similar long-chain functionalized alkanes, this guide presents the available spectroscopic information for two closely related structural analogues: 1-Dodecanethiol (possessing the thiol group on a C12 chain) and Dodecylamine (featuring the primary amine on a C12 chain). The presented data is crucial for understanding the characteristic spectral features of the thiol and amino functional groups on a long alkyl backbone.

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for 1-Dodecanethiol and Dodecylamine. These datasets can serve as a reference for predicting the expected spectral characteristics of **12-Aminododecane-1-thiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Data for 1-Dodecanethiol and Dodecylamine

Compound	Carbon Atom	Chemical Shift (ppm)
1-Dodecanethiol	C1 (-CH ₂ -SH)	~24.5
C2-C11 (-CH ₂ -)	~22.7 - 34.1	
C12 (-CH ₃)	~14.1	
Dodecylamine	C1 (-CH ₂ -NH ₂)	~42.2
C2-C11 (-CH ₂ -)	~22.7 - 33.9	
C12 (-CH ₃)	~14.1	

Note: Specific chemical shifts for the internal methylene groups (C2-C11) can vary slightly and often appear as a dense cluster of peaks.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for 1-Dodecanethiol

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
S-H	Stretching	2550 - 2600 (weak)
C-H (alkane)	Stretching	2850 - 2960
C-H (alkane)	Bending	1375 - 1465

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 1-Dodecanethiol

Technique	Parameter	Value
Electron Ionization (EI)	Molecular Ion (M ⁺)	m/z 202.40

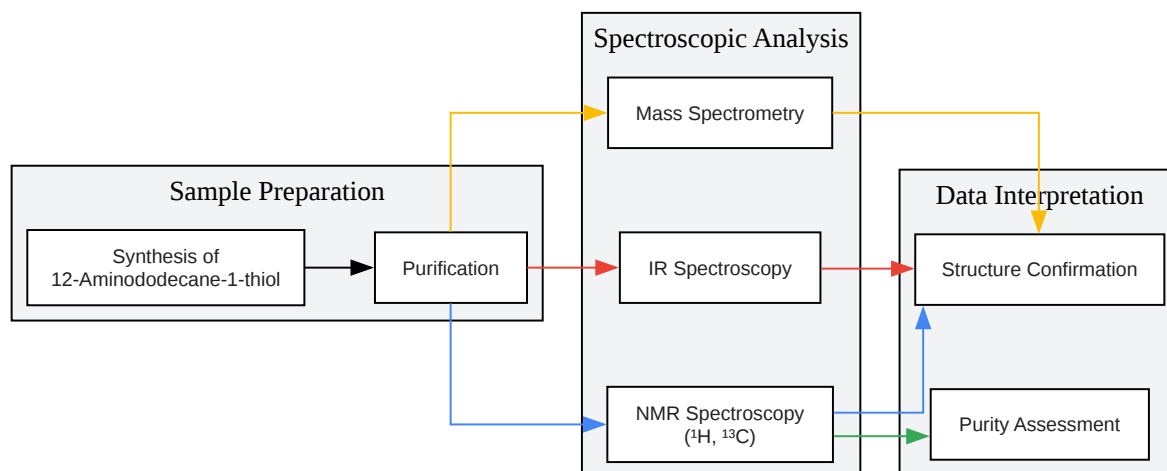
Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not consistently available in public repositories. However, the following outlines general methodologies typically employed for these types of analyses.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used.
 - ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (TMS).
 - ^{13}C NMR: Proton-decoupled pulse sequences are utilized to obtain the carbon spectrum.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or dissolved in a suitable solvent.
 - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
 - Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
 - Ionization: Electron Ionization (EI) is a common technique for this class of molecules.
 - Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a molecule like **12-Aminododecane-1-thiol**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **12-Aminododecane-1-thiol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 12-Aminododecane-1-thiol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15418220#spectroscopic-data-nmr-ir-mass-spec-of-12-aminododecane-1-thiol\]](https://www.benchchem.com/product/b15418220#spectroscopic-data-nmr-ir-mass-spec-of-12-aminododecane-1-thiol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com